Tricresyl phosphate, abbreviated TCP, is an organophosphate compound that is used as a plasticizer and diverse other applications.
Tri-o-tolyl phosphate
CAS No.: 78-30-8
Cat. No.: VC0545915
Molecular Formula: C21H21O4P
Molecular Weight: 368.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78-30-8 |
---|---|
Molecular Formula | C21H21O4P |
Molecular Weight | 368.4 g/mol |
IUPAC Name | tris(2-methylphenyl) phosphate |
Standard InChI | InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
Standard InChI Key | YSMRWXYRXBRSND-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Canonical SMILES | CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Appearance | Solid powder |
Boiling Point | 410 °C BP: approximately 410 °C with slight decomposition 770 °F (Slight decomposition) 770 °F (Decomposes) |
Colorform | Colorless or pale yellow liquid |
Flash Point | 437 °F ( 225 °C) (Closed cup) 225 °C c.c. 437 °F |
Melting Point | 11 °C -22-(-)13 °F 52 °F |
Introduction
Chemical Identity and Structural Characteristics
Tri-o-tolyl phosphate (TOTP), systematically named tris(2-methylphenyl) phosphate, has the molecular formula C21H21O4P and a molecular weight of 368.36 g/mol . Structurally, it consists of a phosphate core bonded to three o-cresyl (2-methylphenyl) groups. The ortho substitution pattern distinguishes it from meta- and para-isomers, which exhibit markedly lower toxicity . Commercial TCP mixtures typically contain <1% ortho-isomer due to regulatory restrictions, but pure TOTP remains a focus of toxicological studies .
Synthesis and Industrial Production
Grignard Reaction Methodology
The synthesis of TOTP via a Grignard reaction involves the following steps:
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Initiation: Magnesium turnings react with 2-bromotoluene in tetrahydrofuran (THF) under inert conditions, forming a 2-tolylmagnesium bromide intermediate .
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Phosphorylation: Addition of phosphorus trichloride (PCl3) at 0°C, followed by refluxing for 18 hours, yields crude TOTP.
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Purification: Recrystallization from ethanol produces a white solid with a reported yield of 62% .
Table 1: Synthesis Conditions and Yields
Reactant | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
2-Bromotoluene + PCl3 | THF | 0°C → Reflux | 18 hr | 62% |
Alternative Routes
Reduction of tris(o-tolyl)phosphine oxide with sodium in toluene at 110°C achieves near-quantitative yields (98%) . This method avoids halogenated intermediates, reducing environmental hazards.
Physicochemical Properties
Physical State and Solubility
TOTP is a light yellow, viscous liquid at room temperature, odorless and insoluble in water (<0.1 mg/L) . It exhibits high solubility in organic solvents:
Thermal and Chemical Stability
The compound demonstrates exceptional thermal stability, with a decomposition temperature exceeding 300°C, making it suitable for high-temperature applications like lubricant additives . Hydrolysis occurs slowly under alkaline conditions, generating o-cresol and phosphate ions .
Table 2: Key Physicochemical Parameters
Property | Value |
---|---|
Melting Point | -35°C |
Boiling Point | 255°C (at 760 mmHg) |
Density | 1.17 g/cm³ |
Log Kow (Partition) | 4.8 |
Industrial Applications
Flame Retardancy
TOTP’s primary use lies in fire suppression systems and flame-retardant coatings. It inhibits combustion by releasing phosphoric acid upon heating, which catalyzes char formation on polymer surfaces . Applications include:
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Electronics: Circuit board coatings to prevent short-circuit fires .
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Automotive: Interior materials meeting FMVSS 302 flammability standards .
Plasticizer Function
In polyvinyl chloride (PVC) formulations, TOTP enhances flexibility by reducing intermolecular forces between polymer chains. Its compatibility with acrylic resins makes it ideal for adhesives and sealants .
Toxicological Profile and Mechanisms
Acute and Chronic Neurotoxicity
TOTP is a prototypical organophosphate-induced delayed neurotoxin (OPIDN). Key metabolic pathways include:
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Hepatic Activation: Cytochrome P450 enzymes convert TOTP to saligenin cyclic o-tolyl phosphate (SCOTP), a potent inhibitor of neuropathy target esterase (NTE) .
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Axonal Degeneration: NTE inhibition disrupts lipid metabolism in neurons, causing axonal swelling and demyelination. Symptoms (ataxia, paralysis) manifest 1–3 weeks post-exposure .
Table 3: Toxicity Data from Rodent Studies
Species | Dose (mg/kg) | Effect | Source |
---|---|---|---|
Rat | 300 | 20% mortality, reduced rotorod performance | |
Mouse | 700 | Hepatic vacuolization, elevated GPT |
Environmental Impact
TOTP meets criteria for Persistent, Bioaccumulative, and Toxic (PBT) substances:
Regulatory limits restrict ortho-isomer content in commercial TCP to <0.1% in the EU (REACH Annex XVII) .
Historical Poisoning Incidents
1899 French Pharmaceutical Disaster
A phosphocresote formulation containing TOTP caused polyneuropathy in six tuberculosis patients, marking the first documented OPIDN outbreak .
1977 Sri Lankan Contaminated Oil Crisis
Adulteration of gingili oil with TOTP led to 20 cases of paralysis among young women, highlighting risks of industrial-chemical mismanagement .
Analytical Detection Methods
Chromatographic Techniques
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume